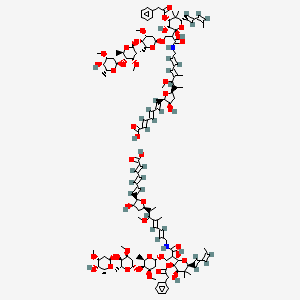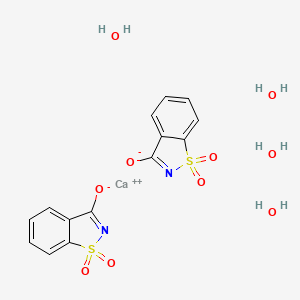
Calcium saccharin hydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium saccharin hydrous is a compound that combines calcium ions with saccharin, an artificial sweetener. Saccharin is known for its intense sweetness, approximately 400 times sweeter than sucrose, and is commonly used in various food and beverage products . The hydrous form indicates that the compound contains water molecules within its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium saccharin hydrous can be synthesized through the reaction of saccharin with calcium salts. One common method involves dissolving saccharin in water and then adding a calcium salt, such as calcium chloride, under controlled conditions. The reaction typically occurs at room temperature, and the product is then crystallized out of the solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystallized product is then filtered, washed, and dried to obtain the hydrous form .
Chemical Reactions Analysis
Types of Reactions
Calcium saccharin hydrous undergoes various chemical reactions, including:
Substitution Reactions: Saccharin can participate in substitution reactions where its sulfonamide group is replaced by other functional groups.
Oxidation and Reduction: Saccharin can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various saccharin derivatives, while oxidation and reduction can lead to different oxidation states of saccharin .
Scientific Research Applications
Calcium saccharin hydrous has a wide range of applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as a non-nutritive sweetener.
Industry: Widely used in the food and beverage industry as a sweetening agent.
Mechanism of Action
The mechanism of action of calcium saccharin hydrous involves its interaction with taste receptors on the tongue, which leads to the perception of sweetness. At the molecular level, saccharin binds to sweet taste receptors, activating them and sending signals to the brain that are interpreted as sweet taste . Additionally, saccharin has been studied for its effects on various biological pathways, including its potential impact on glucose metabolism and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Sodium Saccharin: Another salt form of saccharin, commonly used as a sweetener.
Potassium Saccharin: Similar to sodium saccharin but with potassium as the counterion.
Aspartame: Another artificial sweetener, but with a different chemical structure and sweetness profile.
Uniqueness of Calcium Saccharin Hydrous
This compound is unique due to its calcium content, which can provide additional nutritional benefits compared to other saccharin salts. The hydrous form also affects its solubility and stability, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C14H16CaN2O10S2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate;tetrahydrate |
InChI |
InChI=1S/2C7H5NO3S.Ca.4H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
NEMILQMEYKKHNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


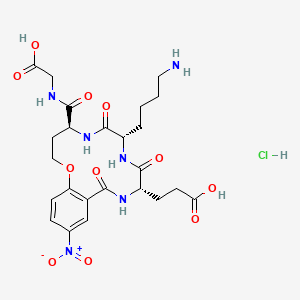
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
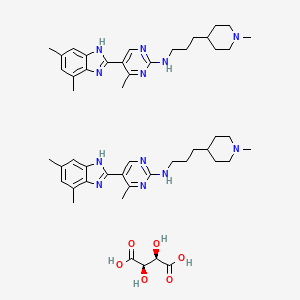
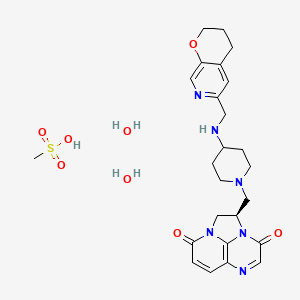
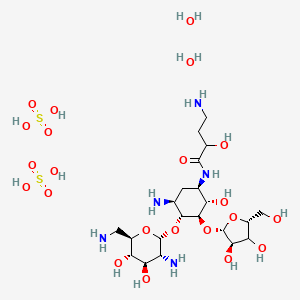
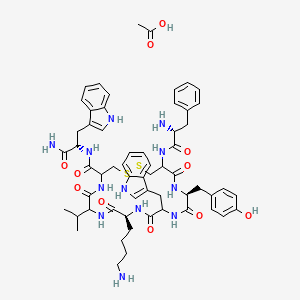
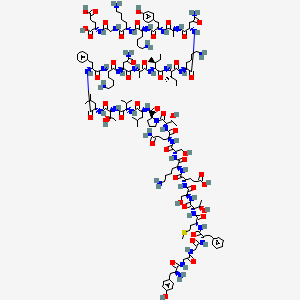
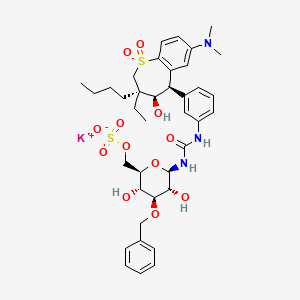


![(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859696.png)

![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859714.png)
